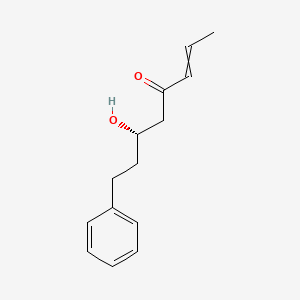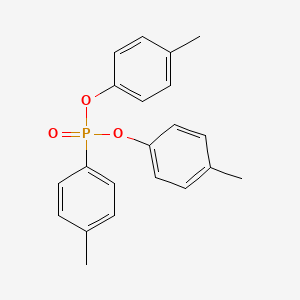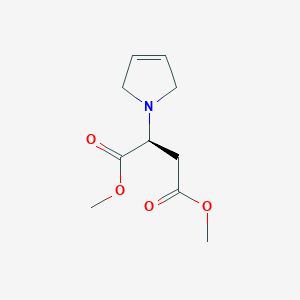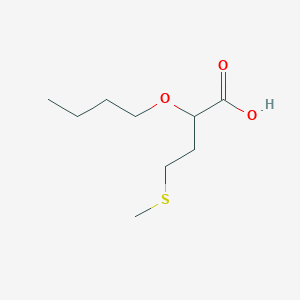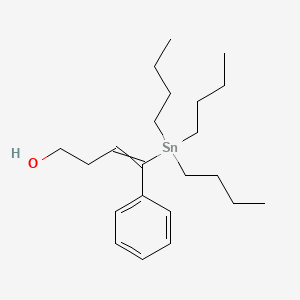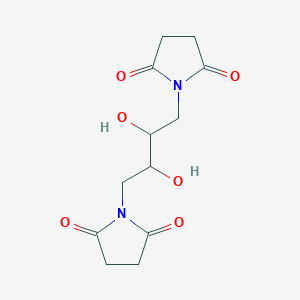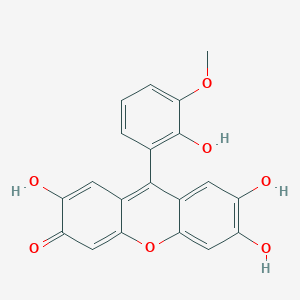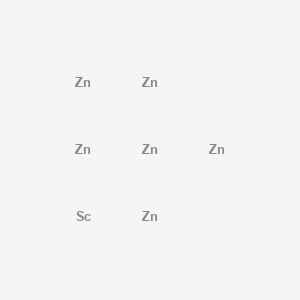
Scandium--zinc (1/6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium–zinc (1/6) is a compound formed by the combination of scandium and zinc in a specific stoichiometric ratio Scandium is a rare earth element known for its unique properties, while zinc is a transition metal widely used in various applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of scandium–zinc (1/6) involves several synthetic routes. One common method is the direct mixing of scandium and zinc in their elemental forms. This process typically requires high temperatures to facilitate the reaction between the two metals. Another method involves the reduction of scandium oxide with zinc in a molten salt medium. This method provides better control over the reaction conditions and yields a purer product.
Industrial Production Methods: Industrial production of scandium–zinc (1/6) often involves the use of hydrometallurgical and pyrometallurgical techniques. These methods include ore pre-treatment, leaching, solvent extraction, precipitation, and calcination. The choice of method depends on the availability of raw materials and the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Scandium–zinc (1/6) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both scandium and zinc.
Common Reagents and Conditions: Common reagents used in the reactions of scandium–zinc (1/6) include acids, bases, and other metal salts. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions. For example, oxidation reactions may require elevated temperatures and the presence of an oxidizing agent .
Major Products Formed: The major products formed from the reactions of scandium–zinc (1/6) depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce oxides of scandium and zinc, while reduction reactions may yield elemental scandium and zinc .
Applications De Recherche Scientifique
Scandium–zinc (1/6) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, it has potential applications in the development of new biomaterials and drug delivery systems. In medicine, scandium–zinc (1/6) is being explored for its potential use in imaging and diagnostic techniques. In industry, it is used in the production of high-strength alloys and other advanced materials .
Mécanisme D'action
The mechanism of action of scandium–zinc (1/6) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation of reactants and the formation of intermediate species. In biological systems, scandium–zinc (1/6) may interact with cellular components, influencing processes such as protein synthesis and cell division. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Scandium–zinc (1/6) can be compared with other similar compounds, such as scandium–aluminum and scandium–magnesium alloys. These compounds share some properties with scandium–zinc (1/6), such as high strength and corrosion resistance. scandium–zinc (1/6) is unique in its specific combination of scandium and zinc, which imparts distinct electronic and catalytic properties. Other similar compounds include scandium–yttrium and scandium–titanium alloys, which also exhibit unique characteristics due to the presence of different elements .
Propriétés
Numéro CAS |
676605-79-1 |
|---|---|
Formule moléculaire |
ScZn6 |
Poids moléculaire |
437.2 g/mol |
Nom IUPAC |
scandium;zinc |
InChI |
InChI=1S/Sc.6Zn |
Clé InChI |
XQHFYYLMNCPIHT-UHFFFAOYSA-N |
SMILES canonique |
[Sc].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



